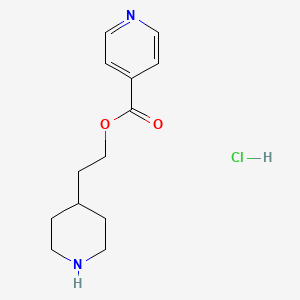

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride

描述

属性

IUPAC Name |

2-piperidin-4-ylethyl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(12-3-8-15-9-4-12)17-10-5-11-1-6-14-7-2-11;/h3-4,8-9,11,14H,1-2,5-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDKWIUDZDUVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Piperidinemethanol Intermediate

The preparation of the piperidine alcohol moiety is critical. A method described in CN104860870A involves:

- Starting material : Methyl isonicotinate reacts with benzyl bromide to form a pyridinium salt.

- Aromatic ring reduction : Sodium borohydride (NaBH₄) reduces the pyridinium salt to yield 1-benzyl-3,6-dihydro-2H-pyridine-carboxylic acid methyl ester.

- Hydrogenation : Catalytic hydrogenation using 10% Pd/C in aqueous methanol under ambient conditions produces methyl isonipecotate (MINP).

- Key conditions :

- Solvent: Methanol/water.

- Catalyst: 10% Pd/C.

- Yield: ~60% after purification.

- Purity: 99% (white powder).

For 4-piperidinemethanol , the methyl ester is hydrolyzed, but adaptations may involve elongating the carbon chain via alkylation or Grignard reactions to introduce the ethanol group.

Esterification with Isonicotinic Acid

The esterification step combines isonicotinic acid with 2-(4-piperidinyl)ethanol. A method from WO2006048172A1 outlines:

- Acid chloride formation : Isonicotinic acid reacts with thionyl chloride (SOCl₂) to form isonicotinoyl chloride.

- Esterification : The acid chloride reacts with 2-(4-piperidinyl)ethanol in methanol under reflux.

- Conditions :

- Temperature: 65°C.

- Reaction time: 1 hour.

- Catalyst: HCl (generated in situ).

- Workup : The crude product is purified via extraction with ethyl acetate and sodium bicarbonate, followed by drying (Na₂SO₄) and solvent evaporation.

- Yield: ~79% (orange-red oil).

- Conditions :

Hydrochloride Salt Formation

The final step converts the free base to the hydrochloride salt:

- The esterified product is dissolved in a polar solvent (e.g., ethanol).

- Hydrochloric acid (HCl gas or aqueous HCl) is added dropwise.

- The mixture is cooled to precipitate the hydrochloride salt, filtered, and dried.

- Purity : Typically >95% by HPLC.

Optimization and Challenges

- Protection-deprotection : Piperidine’s secondary amine may require protection (e.g., benzyl or Boc groups) during esterification to prevent side reactions.

- Catalyst efficiency : Pd/C in hydrogenation steps offers cost-effectiveness compared to PtO₂.

- Solvent selection : Methanol/water mixtures improve safety by avoiding high-pressure conditions.

科学研究应用

Antiserotonin Activity

Research indicates that compounds similar to 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride exhibit antiserotonin properties, which can be beneficial in treating conditions associated with serotonin dysregulation. In pharmacological tests, these compounds demonstrated the ability to decrease the spasmogenic effects of serotonin in rat uterine tissue, suggesting potential applications in managing menstrual disorders and other serotonin-related conditions .

Antiarrhythmic Effects

The compound has been investigated for its antiarrhythmic properties. Studies involving animal models showed that derivatives of this compound could effectively prevent arrhythmias induced by aconitine, with effective doses significantly lower than those required for traditional antiarrhythmic agents like quinidine . The potency of these compounds was quantified using the effective concentration (EC50), providing a measurable framework for their therapeutic potential.

P2Y12 Receptor Antagonism

Recent developments have highlighted the role of this compound as a reversible and selective antagonist of the P2Y12 receptor. This receptor is critical in platelet aggregation and thrombus formation, indicating that this compound could play a significant role in the treatment of cardiovascular diseases . The selectivity and potency of these antagonists make them suitable candidates for further development into therapeutic agents.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in creating derivatives with enhanced pharmacological profiles. Its structure allows for modifications that can lead to the development of new drugs targeting various biological pathways .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The isonicotinate moiety may inhibit certain enzymes, affecting metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.

相似化合物的比较

2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS: 1219981-10-8)

- Structural Difference : Replaces the isonicotinate (pyridine-4-carboxylate) group with nicotinate (pyridine-3-carboxylate).

- Physicochemical Properties :

- Nicotinic acid derivatives are associated with vitamin B3 activity, whereas isonicotinic acid is a precursor to antitubercular agents like isoniazid. This suggests divergent biological pathways for the two isomers .

2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride (CAS: 1220021-50-0)

- Structural Difference: Substitutes the aromatic isonicotinate with a non-aromatic cyclopentanecarboxylate group.

- Physicochemical Properties: Molecular formula: C₁₃H₂₄ClNO₂. Molar mass: 261.79 g/mol. LogP: 3.24 (higher lipophilicity due to the cyclopentane ring) .

Ethyl 2-(Piperidin-4-yl)acetate

- Structural Difference : Features an acetic acid ethyl ester instead of isonicotinate.

- Physicochemical Properties: Molecular formula: C₉H₁₇NO₂. Boiling point: ~250°C (estimated). LogP: 0.98 (lower than the target compound) .

- Functional Implications: The aliphatic acetate group reduces steric hindrance, improving metabolic stability but limiting receptor specificity. Lower logP enhances aqueous solubility, favoring formulations for intravenous delivery .

Pyridine-4-carboximidamidate Chloride (Isonicotinamidine Hydrochloride)

- Structural Difference : Replaces the ester with an amidine group, forming a planar, conjugated system.

- Synthetic Utility :

Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride (CAS: 1189983-26-3)

- Structural Difference: Introduces an aminomethyl group on the pyridine ring.

- Physicochemical Properties :

- Functional Implications: The aminomethyl group enhances water solubility and provides a site for further functionalization (e.g., acylations or Schiff base formations). Potential as a prodrug or targeted delivery agent due to pH-dependent amine protonation .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Feature | LogP | Potential Application |

|---|---|---|---|---|---|---|

| 2-(4-Piperidinyl)ethyl isonicotinate HCl | 1220020-07-4 | C₁₃H₁₉ClN₂O₂ | 270.76 | Aromatic ester (4-position) | ~2.5* | Drug intermediate, CNS ligands |

| 2-(4-Piperidinyl)ethyl nicotinate HCl | 1219981-10-8 | C₁₃H₁₉ClN₂O₂ | 270.76 | Aromatic ester (3-position) | ~2.3* | Vitamin B3 analogs |

| 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate HCl | 1220021-50-0 | C₁₃H₂₄ClNO₂ | 261.79 | Non-aromatic ester | 3.24 | CNS therapeutics |

| Ethyl 2-(piperidin-4-yl)acetate | N/A | C₉H₁₇NO₂ | 187.24 | Aliphatic ester | 0.98 | Soluble prodrugs |

| Isonicotinamidine HCl | N/A | C₆H₈ClN₃ | 157.60 | Amidino group | ~0.5* | Heterocyclic synthesis |

*Estimated based on structural analogs.

Key Research Findings

- Positional Isomerism : The 3- vs. 4-pyridinyl substitution (nicotinate vs. isonicotinate) significantly impacts receptor binding. For example, nicotinate derivatives show higher affinity for nicotinic acetylcholine receptors, while isonicotinate analogs may target bacterial enzymes .

- Lipophilicity Trends : Cyclopentanecarboxylate derivatives exhibit superior BBB permeability compared to aromatic esters, making them candidates for neuropathic pain therapies .

- Synthetic Flexibility : Amidines like isonicotinamidine HCl enable rapid diversification into bioactive libraries, whereas ester derivatives serve as stable intermediates for prodrug development .

生物活性

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride is a compound that belongs to the class of isonicotinate derivatives, which are recognized for their diverse biological activities. Its molecular formula is C13H18ClN3O2, with a molecular weight of approximately 270.755 g/mol. This compound features a piperidine ring that significantly contributes to its pharmacological properties, making it a subject of interest in various research fields, particularly neuropharmacology and medicinal chemistry.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications:

- Neuropharmacological Effects : The compound exhibits interactions with neurotransmitter receptors, suggesting potential implications in treating neurological disorders. Its structure allows it to modulate neurotransmitter activity, which is crucial for conditions like depression and anxiety.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Similar compounds within the isonicotinate class have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

The mechanism of action involves the interaction of this compound with specific receptors and enzymes in the body. The piperidine moiety interacts with neurotransmitter receptors, which can lead to modulation of pain perception and inflammatory responses.

Synthesis and Biological Evaluation

A study focused on the synthesis of derivatives similar to this compound highlighted its biological evaluation against various pathogens. Table 1 summarizes the minimum inhibitory concentrations (MICs) for related compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-Piperidinyl)ethyl isonicotinate HCl | 4 | Mycobacterium tuberculosis |

| Ethyl isonicotinate | 8 | Staphylococcus aureus |

| Isonicotinic acid | 16 | Escherichia coli |

These findings suggest that this compound has significant antimicrobial activity, particularly against resistant strains.

Case Studies

In one notable case study involving a derivative of this compound, researchers explored its effects on M. tuberculosis. The study revealed that the compound exhibited a selective inhibitory effect on the growth of resistant strains, with an MIC value significantly lower than that of traditional antibiotics. This positions it as a promising candidate for further development in anti-tuberculosis therapies .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling isonicotinic acid derivatives with piperidine-containing alcohols under acidic conditions. For example, ethyl ester intermediates (e.g., ethyl isonicotinate) can react with 4-piperidinylethanol in the presence of HCl to form the hydrochloride salt. Reaction optimization may include adjusting stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (60–80°C), and catalytic agents (e.g., DCC for esterification). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperidine ring (δ ~1.5–3.0 ppm for protons) and the ethyl isonicotinate moiety (δ ~7.5–8.5 ppm for aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (e.g., [M+H] at m/z ~295) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt form enhances aqueous solubility. Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. For example, solubility in PBS (pH 7.4) is typically >10 mg/mL.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester bond may occur under alkaline conditions (pH >9), requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs), and what experimental models are suitable for studying its bioactivity?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-epibatidine) in competitive binding assays with nAChR-rich tissues (e.g., rat brain membranes). Calculate IC values to assess affinity.

- Electrophysiology : Patch-clamp studies on α4β2 nAChR-expressing oocytes can evaluate functional modulation (e.g., EC for agonist/antagonist activity).

- Data Interpretation : Cross-validate results with structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify SAR trends .

Q. What strategies resolve contradictions in reported biological activities of piperidine-derived compounds, such as cytotoxicity vs. neuroprotection?

- Methodological Answer :

- Dose-Response Analysis : Perform MTT assays across a wide concentration range (nM to mM) to differentiate therapeutic vs. toxic thresholds.

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at varying doses (e.g., apoptosis markers like caspase-3 vs. neurotrophic factors like BDNF).

- Species/Model Variability : Compare results in primary neurons, cell lines (e.g., SH-SY5Y), and in vivo models to assess translatability .

Q. How can metabolic pathways and pharmacokinetic properties of this compound be investigated in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways may include ester hydrolysis and piperidine N-oxidation.

- Pharmacokinetics (PK) : Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Non-compartmental analysis (NCA) calculates AUC, , and bioavailability.

- Tissue Distribution : Use radiolabeled compound and autoradiography to quantify accumulation in target tissues (e.g., brain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。